3-(4-ethylphenoxy)-1-methyl-1H-pyrazol-4-amine
Description
3-(4-Ethylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at the 1-position, an amine group at the 4-position, and a 4-ethylphenoxy substituent at the 3-position. This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure allows for versatile modifications, making it a scaffold of interest in medicinal chemistry .
Properties
IUPAC Name |
3-(4-ethylphenoxy)-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-9-4-6-10(7-5-9)16-12-11(13)8-15(2)14-12/h4-8H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGYVSAUGYSKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NN(C=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Ethylphenoxy Group: The ethylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where the pyrazole ring reacts with 4-ethylphenol in the presence of a base such as potassium carbonate.
Introduction of the Methylamine Group: The final step involves the alkylation of the pyrazole nitrogen with methylamine, often using a methylating agent like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-ethylphenoxy)-1-methyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-(4-ethylphenoxy)-1-methyl-1H-pyrazol-4-amine could be explored for its potential therapeutic properties. Researchers may study its effects on different biological pathways to identify possible applications in treating diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-(4-ethylphenoxy)-1-methyl-1H-pyrazol-4-amine exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It might interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural and functional differences between 3-(4-ethylphenoxy)-1-methyl-1H-pyrazol-4-amine and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
